2-Chloro-5-nitrobenzaldehyde

描述

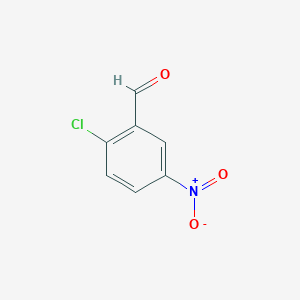

2-Chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula ClC6H3(NO2)CHO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-chlorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials such as 2-chlorotoluene. The process includes chlorination, followed by oxidation and nitration steps. The reaction conditions are optimized to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: 2-Chloro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Condensation Reactions: It reacts with compounds like 2-methyl-1-propenylbenzimidazole to form (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.

Substitution Reactions: The nitro group can be replaced by other functional groups under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Condensation Reactions: Typically involve the use of bases or acids as catalysts.

Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or other metal hydrides.

Major Products:

Condensation Products: Such as (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.

Reduction Products: Such as 2-chloro-5-aminobenzaldehyde

科学研究应用

Synthesis of Pharmaceutical Compounds

2-Chloro-5-nitrobenzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical agents. Notably, it has been used to create Schiff base compounds, which exhibit significant pharmacological activities.

Case Study: Synthesis of N′-(2-Chloro-5-nitrobenzylidene)isonicotinohydrazide

- Reaction : The condensation of this compound with isonicotinohydrazide yields a Schiff base compound.

- Properties : The synthesized compound displays a trans configuration, vital for its biological activity.

- Findings : The crystal structure revealed hydrogen bonding interactions that contribute to its stability and potential bioactivity .

Agrochemical Applications

The compound is also employed in the synthesis of agrochemicals. For instance, it reacts with aminopyrazoles to produce symmetrical bispyrazolo[3,4-pyridines], which are investigated for their herbicidal properties.

Chemical Reaction Example

This reaction showcases the compound's utility in developing new agrochemical formulations that could enhance crop protection strategies .

Material Science and Organic Synthesis

In material science, this compound is utilized as a building block for creating polymers and other materials with specific electronic or optical properties.

Example: Thiosemicarbazone Formation

The reaction between this compound and thiosemicarbazide results in thiosemicarbazone derivatives, which have shown potential as antifungal agents.

- Experimental Conditions : The reaction was conducted in methanol under reflux conditions.

- Product Characteristics : The resultant yellow crystalline product exhibited intermolecular hydrogen bonding, contributing to its structural integrity .

Kinetic Studies and Chemical Characterization

Research has also focused on the kinetic behavior of aldehyde oxidation involving this compound. Studies have characterized its reactivity under various conditions, providing insights into its potential applications in enzymatic processes.

Kinetic Findings

- Enzymatic Activity : The compound was tested with aldehyde dehydrogenase enzymes, revealing significant turnover rates indicative of its reactivity.

- Reaction Conditions : Assays were performed in buffered solutions at controlled pH levels to assess oxidation rates and product formation .

Data Table: Summary of Applications

| Application Area | Compound Interaction | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | Schiff base formation | Significant pharmacological activity observed |

| Agrochemical Development | Reaction with aminopyrazoles | Production of herbicidal agents |

| Material Science | Thiosemicarbazone synthesis | Antifungal properties identified |

| Kinetic Studies | Aldehyde dehydrogenase interaction | High turnover rates indicating effective oxidation |

作用机制

The mechanism of action of 2-chloro-5-nitrobenzaldehyde in chemical reactions involves its functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring and makes it more susceptible to electrophilic substitution reactions. The chlorine atom also affects the compound’s reactivity by providing steric hindrance and electronic effects .

相似化合物的比较

- 2-Chloro-4-nitrobenzaldehyde

- 4-Chloro-3-nitrobenzaldehyde

- 2-Hydroxy-5-nitrobenzaldehyde

- 4-Hydroxy-3-nitrobenzaldehyde

Comparison: 2-Chloro-5-nitrobenzaldehyde is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the chlorine atom at the second position and the nitro group at the fifth position makes it more reactive in certain condensation and substitution reactions compared to its isomers .

生物活性

2-Chloro-5-nitrobenzaldehyde (CAS No. 6361-21-3) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a summary of its pharmacological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 185.56 g/mol

- Appearance : Light yellow to beige-yellow crystalline powder

- Log P (octanol-water partition coefficient) : Ranges from 1.13 to 2.06, indicating moderate lipophilicity which influences its bioavailability and permeability .

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for drug development. The following sections detail its interactions with biological systems.

1. Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways:

- CYP1A2 Inhibition : It has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies:

- Antibacterial Effects : A study on Schiff base derivatives of this compound indicated significant antibacterial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

3. Acetylcholinesterase Inhibition

Recent investigations have highlighted the potential of this compound derivatives as acetylcholinesterase inhibitors:

- Alzheimer's Disease Research : Compounds derived from this compound have been proposed as candidates for Alzheimer's disease treatment due to their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission and improve cognitive function.

Case Study 1: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound and its derivatives:

- A study utilized QSAR approaches to correlate the chemical structure of chlorinated benzaldehydes with their biological activity, revealing that structural modifications can significantly enhance their pharmacological properties .

Case Study 2: Synthesis and Characterization

The synthesis of thiosemicarbazone derivatives from this compound has been documented:

- These derivatives exhibited notable biological activities, including antimicrobial and anticancer properties, demonstrating the versatility of this compound in medicinal chemistry .

Detailed Research Findings

| Property | Value/Description |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (No), CYP3A4 (No) |

| Log Kp (skin permeation) | -6.05 cm/s |

| Toxicological Assessment | Potential toxicity indicated through QSAR modeling |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nitration of o-chlorobenzaldehyde using mixed acid (H₂SO₄/HNO₃) under controlled temperatures to avoid over-nitration . Optimization involves solvent selection (e.g., sulfuric acid for solubility), stoichiometric ratios, and reaction time. For example, prolonged nitration at low temperatures (0–5°C) improves regioselectivity for the 5-nitro position. Post-reaction, quenching in ice water and recrystallization from ethanol yield pure product (mp 72–74°C) . Alternative routes include substitution reactions, such as amination with dimethylamine, followed by reduction (e.g., NaBH₄) to intermediates .

Q. How can purification and crystallization of this compound be effectively achieved?

Methodological Answer: Purification is critical due to nitro-group sensitivity. Distillation under reduced pressure (80–90°C, 10 mmHg) removes low-boiling impurities. For crystallization, slow evaporation of methanolic solutions at room temperature produces high-purity crystals . Recrystallization using ethanol/water mixtures (1:3 v/v) enhances purity, monitored via TLC (hexane/ethyl acetate, 4:1). Crystal quality for X-ray studies requires slow evaporation to allow hydrogen-bonded network formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : In CDCl₃, the aldehyde proton resonates at δ 10.2–10.4 ppm, while nitro and chloro substituents deshield aromatic protons (δ 8.5–8.7 ppm for H-4 and H-6) .

- IR : Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretching (~1530 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 200.5) validates molecular weight .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in configurational analysis?

Methodological Answer: Mechanistic studies leverage reactivity patterns. For example, oxime derivatives lose HCl under alkaline conditions only in the syn configuration, forming cyclic intermediates (e.g., indoxazene). Monitoring HCl elimination via conductivity or pH changes distinguishes stereoisomers . Isotopic labeling (e.g., D₂O in NMR) or computational transition-state modeling (DFT) further clarify pathways .

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines structures. For example, the thiosemicarbazone derivative shows a trans-azomethine conformation (dihedral angle: 6.8° between benzene and thiosemicarbazide groups). Hydrogen-bonded chains (N–H⋯S, 3.2 Å) are resolved via SHELXL refinement, with restraints on Uiso and bond distances . Discrepancies in electron density maps guide manual adjustments in Olex2 or Coot .

Q. How do computational studies complement experimental data for this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates molecular orbitals, vibrational spectra, and Partial Density of States (PDOS). For example, HOMO-LUMO gaps (~4.1 eV) predict electronic properties, validated against UV-Vis spectra. Docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., enzymes), with RMSD values <2 Å confirming pose reliability .

Q. What factors govern regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer: The nitro group directs incoming electrophiles meta to itself due to its strong deactivating nature, while the chloro group exerts weaker ortho/para direction. Competition is resolved via Hammett plots: σnitro (+0.78) dominates σchloro (+0.23). Nitration at C-5 (over C-3) is confirmed by NOE NMR correlations .

Q. How can transesterification reactions with this compound derivatives be optimized for fullerene-based materials?

Methodological Answer: Reaction of the aldehyde’s reduced alcohol derivative (e.g., NaBH₄ product) with PCBM in o-dichlorobenz (110°C, 12 h) achieves ~57% yield. Catalytic acid (p-TsOH) and inert atmosphere prevent side reactions. Purity is assessed via HPLC (C18 column, acetonitrile/water) .

Q. What role do intermolecular interactions play in the crystal packing of this compound derivatives?

Methodological Answer: N–H⋯S hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5 Å between aromatic rings) stabilize crystal lattices. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 15% H⋯S contacts). Thermal ellipsoid plots (ORTEP) validate disorder modeling .

Q. How are contradictions in spectral data addressed during structural validation?

Methodological Answer: Divergences between computed and experimental IR peaks (e.g., C=O stretch) are resolved via temperature-dependent studies or solvent effect analysis. For NMR, DEPT-135 and HSQC distinguish overlapping signals. Crystallographic R-factors (<5%) and Rfree validate refinement accuracy .

属性

IUPAC Name |

2-chloro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHWCKUHAEDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022240 | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-21-3 | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4ILL0I3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。